molecular formula C16H22BrFN2O2 B594942 2-(4-BOC-Piperazinomethyl)-1-bromo-3-fluorobenzene CAS No. 1355246-97-7

2-(4-BOC-Piperazinomethyl)-1-bromo-3-fluorobenzene

Cat. No. B594942
CAS RN: 1355246-97-7
M. Wt: 373.266
InChI Key: NJBGSCNKKRGCJF-UHFFFAOYSA-N
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Description

2-(4-BOC-Piperazinomethyl)-1-bromo-3-fluorobenzene is a chemical compound with the CAS Number: 1355246-97-7. Its molecular weight is 373.27 and its IUPAC name is tert-butyl 4- (2-bromo-6-fluorobenzyl)-1-piperazinecarboxylate . The compound is typically used for research and development .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H22BrFN2O2/c1-16(2,3)22-15(21)20-9-7-19(8-10-20)11-12-13(17)5-4-6-14(12)18/h4-6H,7-11H2,1-3H3 . This code provides a specific textual representation of the compound’s molecular structure.

Scientific Research Applications

Synthesis of Biaryl Libraries

This compound is utilized in the synthesis of Boc-protected (piperazin-1-ylmethyl)biaryls through microwave-mediated Suzuki–Miyaura coupling reactions. This method enables the synthesis of a diverse biaryl library by coupling with different aryl bromides, allowing for further functionalization and diversification of molecular structures (Spencer et al., 2011).

Antimicrobial Activity

The compound serves as a precursor in the synthesis of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives. These derivatives exhibit potential antimicrobial activity against a variety of bacterial and fungal strains, highlighting the compound's role in developing new antimicrobial agents (Babu et al., 2015).

Development of Fluorinated Compounds

The compound is integral to the development of fluorinated compounds, which are of great interest in medicinal chemistry due to their potential as building blocks. For instance, 3-fluoroazetidine-3-carboxylic acid, a new cyclic fluorinated beta-amino acid, shows high potential in this field. The synthesis pathway involves bromofluorination, reduction, and protective group manipulation, underlining the compound's versatility in creating fluorinated building blocks (Van Hende et al., 2009).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for this compound can be found online . It’s important to refer to the MSDS for handling and safety information.

properties

IUPAC Name

tert-butyl 4-[(2-bromo-6-fluorophenyl)methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrFN2O2/c1-16(2,3)22-15(21)20-9-7-19(8-10-20)11-12-13(17)5-4-6-14(12)18/h4-6H,7-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBGSCNKKRGCJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=CC=C2Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00742736
Record name tert-Butyl 4-[(2-bromo-6-fluorophenyl)methyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1355246-97-7
Record name tert-Butyl 4-[(2-bromo-6-fluorophenyl)methyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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